molecular formula C15H10ClNO B12901901 3-(4-Chlorophenyl)-4-phenyl-1,2-oxazole CAS No. 130966-62-0

3-(4-Chlorophenyl)-4-phenyl-1,2-oxazole

Cat. No.: B12901901
CAS No.: 130966-62-0
M. Wt: 255.70 g/mol
InChI Key: IXCPZKALOGLVBS-UHFFFAOYSA-N
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Description

Significance of 1,2-Oxazole Scaffolds in Modern Chemical Research

The 1,2-oxazole (or isoxazole) scaffold is a cornerstone in modern chemical research, primarily due to its versatile applications in medicinal chemistry and materials science. nih.govnih.gov Isoxazole (B147169) derivatives are known to exhibit a wide range of pharmacological activities, including anticonvulsant, antibacterial, and antiasthmatic properties. nih.gov Their utility as pharmacophores, the active part of a molecule that interacts with a biological target, makes them a frequent subject of investigation in drug discovery. nih.gov

The presence of both a nitrogen and an oxygen atom in the five-membered ring allows for diverse non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which are crucial for binding to enzymes and receptors in biological systems. researchgate.net This ability to interact with biological targets has led to the development of numerous isoxazole-containing compounds with potential therapeutic applications. nih.govresearchgate.net Furthermore, isoxazoles are valuable as synthetic intermediates and protecting groups in the complex synthesis of natural products and other functional compounds. nih.govnih.gov They can also act as monomers for the synthesis of specialized polymers, such as substituted poly(imines), through ring-opening polymerization. nih.gov

Historical Perspective and Evolution of 1,2-Oxazole Derivatives in Medicinal Chemistry

The study of oxazole (B20620) and its isomers has a rich history, with the parent compound oxazole first being prepared in 1947. nih.gov The importance of this class of heterocycles in medicinal chemistry became particularly evident during the investigation of natural products. nih.gov Over the decades, interest in isoxazole derivatives has grown substantially as researchers have recognized their potential as "privileged scaffolds." nih.gov This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them highly valuable in the design of new drugs.

The evolution of isoxazole derivatives in medicinal chemistry has been driven by the need for new therapeutic agents with improved efficacy and fewer side effects. nih.gov The ability to modify the isoxazole ring at various positions allows for the fine-tuning of a molecule's physicochemical properties and biological activity. nih.gov For instance, the introduction of different substituent groups can influence a compound's potency, selectivity, and metabolic stability. nih.gov This has led to the synthesis of a vast library of isoxazole derivatives that have been screened for a wide array of biological activities, including anti-inflammatory, anticancer, and anti-tubercular effects. nih.gov The development of sirtuin inhibitors, such as derivatives of 3-(4-chlorophenyl)-5-(piperidine-1-ylmethyl)-1,2,4-oxadiazole, highlights the successful optimization of oxazole-related scaffolds for specific biological targets. nih.gov

Structural Framework and Aromaticity of 1,2-Oxazole Systems

The 1,2-oxazole ring is a five-membered heterocyclic system containing one oxygen atom, one nitrogen atom, and three carbon atoms. The arrangement of these atoms and their bonding electrons confers aromatic character to the ring. Structurally, the isoxazole ring is planar, a key feature for many of its biological interactions. meral.edu.mm

The crystal structure of isomers and related compounds, such as 4-(4-chlorophenyl)-5-phenylisoxazole, reveals that the substituent phenyl rings are typically twisted with respect to the plane of the isoxazole ring. nih.govmeral.edu.mm For instance, in 4-(4-chlorophenyl)-5-phenylisoxazole, the mean plane of the isoxazole ring is inclined to the planes of the chlorophenyl and phenyl rings by 38.32° and 43.91°, respectively. meral.edu.mm The bond lengths within the isoxazole ring are generally consistent with those of other aromatic systems, though they can be influenced by the steric effects of bulky substituents. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

130966-62-0

Molecular Formula

C15H10ClNO

Molecular Weight

255.70 g/mol

IUPAC Name

3-(4-chlorophenyl)-4-phenyl-1,2-oxazole

InChI

InChI=1S/C15H10ClNO/c16-13-8-6-12(7-9-13)15-14(10-18-17-15)11-4-2-1-3-5-11/h1-10H

InChI Key

IXCPZKALOGLVBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CON=C2C3=CC=C(C=C3)Cl

Origin of Product

United States

Chemical Transformations and Derivatization Strategies of the 1,2 Oxazole Nucleus

Functionalization of the 1,2-Oxazole Ring System

The isoxazole (B147169) ring is characterized by a degree of aromaticity, though it is less aromatic than benzene (B151609). Its reactivity is significantly influenced by the substituents attached to it. The weak N-O bond is a key feature, often dictating the outcome of reactions and providing a pathway to ring-opening.

The 1,2-oxazole ring is generally resistant to electrophilic aromatic substitution due to the electron-withdrawing nature of the ring nitrogen atom, which deactivates the system. Electrophilic attack, when it does occur, is typically directed to the C4 position, which is the most electron-rich carbon atom in the ring. However, in 3-(4-Chlorophenyl)-4-phenyl-1,2-oxazole, the C4 position is already substituted with a phenyl group, making direct electrophilic substitution on this position impossible without displacement of the phenyl group, which is not a typical electrophilic aromatic substitution pathway.

Attempts to introduce electrophiles onto the isoxazole ring often require harsh reaction conditions, and the yields can be low. For 3,5-disubstituted isoxazoles, electrophilic substitution at the C4 position can proceed, but for 3,4-disubstituted isoxazoles like the title compound, the focus of electrophilic attack shifts to the more reactive phenyl rings.

The inherent weakness of the N-O bond in the isoxazole ring makes it susceptible to cleavage under various conditions, particularly through nucleophilic attack. This ring-opening potential is a cornerstone of isoxazole chemistry, providing a versatile route to a variety of acyclic compounds.

One of the most common methods for isoxazole ring opening is reductive cleavage of the N-O bond. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd, H₂/Pt) or dissolving metal reductions. The reduction of the isoxazole ring typically leads to the formation of an enaminone, which can then be hydrolyzed to yield a 1,3-dicarbonyl compound. For this compound, this transformation would yield a β-amino-α,β-unsaturated ketone, which upon hydrolysis gives a 1,3-diketone.

The isoxazole ring can also be opened by the action of strong bases. Deprotonation at the C5 position, if unsubstituted, can initiate ring cleavage. In the case of 3,4-disubstituted isoxazoles, nucleophilic attack can occur at the C3 or C5 positions, leading to different ring-opened products.

Reagent/ConditionProduct TypeRef.
Catalytic Hydrogenation (e.g., H₂/Pd)Enaminone, then 1,3-Diketone upon hydrolysis
Strong Base (e.g., NaOEt)Ring-opened products via nucleophilic attack

Direct introduction of alkyl and aryl substituents onto the isoxazole ring of a pre-formed 3,4-diaryl-1,2-oxazole is challenging due to the deactivated nature of the ring. However, functionalization can be achieved through metallation followed by reaction with an electrophile. For instance, lithiation of the isoxazole ring, if a proton is available at a suitable position, can be followed by quenching with an alkyl or aryl halide. In this compound, the most acidic proton is likely at the C5 position. Deprotonation at C5 with a strong base like n-butyllithium would generate a nucleophilic center that can react with various electrophiles.

Another strategy involves the synthesis of the isoxazole ring with the desired substituents already in place. For example, the reaction of a substituted hydroxylamine (B1172632) with a 1,3-dicarbonyl compound or a related precursor allows for the direct incorporation of various alkyl and aryl groups at different positions of the isoxazole ring.

Modifications of the Phenyl and 4-Chlorophenyl Moieties

The two aryl rings attached to the isoxazole core are amenable to a range of electrophilic substitution reactions. The reactivity and regioselectivity of these reactions are governed by the directing effects of the isoxazole ring and the chlorine atom.

The phenyl and 4-chlorophenyl rings can undergo electrophilic substitution reactions such as halogenation and nitration. The isoxazole ring acts as a deactivating group, directing incoming electrophiles to the meta position on the C4-phenyl ring and influencing the substitution pattern on the C3-(4-chlorophenyl) ring.

For the unsubstituted phenyl group at the C4 position, electrophilic attack is expected to occur primarily at the meta positions due to the electron-withdrawing nature of the isoxazole substituent.

On the 4-chlorophenyl ring at the C3 position, the chlorine atom is an ortho, para-director, while the isoxazole ring is a deactivating, meta-directing group. The positions ortho to the chlorine (C3' and C5') are activated by the chlorine but deactivated by the isoxazole. The position meta to the chlorine (C2' and C6') is deactivated by both. Therefore, substitution is most likely to occur at the positions ortho to the chlorine atom.

ReactionReagentsExpected Major Product(s)
NitrationHNO₃, H₂SO₄3-(4-Chloro-3-nitrophenyl)-4-phenyl-1,2-oxazole and 3-(4-Chlorophenyl)-4-(3-nitrophenyl)-1,2-oxazole
BrominationBr₂, FeBr₃3-(3-Bromo-4-chlorophenyl)-4-phenyl-1,2-oxazole and 3-(4-Chlorophenyl)-4-(3-bromophenyl)-1,2-oxazole

Alkylation and arylation of the phenyl and 4-chlorophenyl rings can be achieved through various methods, including Friedel-Crafts reactions and modern cross-coupling methodologies.

Friedel-Crafts alkylation and acylation on the aryl rings are possible, but the deactivating effect of the isoxazole ring can make these reactions sluggish. The regioselectivity would follow the same principles as halogenation and nitration.

More contemporary and often higher-yielding methods involve palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings. These reactions would require prior functionalization of the aryl rings, for example, by introducing a bromine or iodine atom, which can then be coupled with a boronic acid (Suzuki) or an organotin reagent (Stille) to introduce a new alkyl or aryl group. For instance, bromination of the 4-chlorophenyl ring could be followed by a Suzuki coupling to introduce a new aryl substituent.

Reaction TypeExample Coupling PartnersPotential ProductRef.
Suzuki CouplingArylboronic acid3-(4-Chloro-3-arylphenyl)-4-phenyl-1,2-oxazole
Stille CouplingOrganotin reagent3-(4-Chlorophenyl)-4-(3-alkylphenyl)-1,2-oxazole

Introduction of Heteroaromatic and Alicyclic Rings

The introduction of heteroaromatic and alicyclic rings onto the this compound scaffold is a key strategy for modulating its physicochemical properties and biological activity. This can be achieved through functionalization of the existing phenyl rings or by derivatization of the isoxazole core itself, often at the C5 position.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forging carbon-carbon bonds between the aryl substituents of the isoxazole and various heteroaromatic systems. researchgate.net For this to be accomplished, a handle, typically a halogen atom, needs to be present on one of the phenyl rings of the core molecule. Subsequent coupling with a heteroaryl boronic acid or ester can then be performed. While direct examples for this compound are not extensively detailed in readily available literature, the principle is well-established for a variety of 3,4-diarylisoxazoles. researchgate.net The reaction typically proceeds in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base. This methodology allows for the direct linkage of heterocycles like pyridine, pyrimidine, or thiophene to the core structure, significantly expanding its chemical space.

The introduction of alicyclic rings can be approached through several synthetic routes. One common method involves the [3+2] cycloaddition reaction of a nitrile oxide (generated from an appropriate precursor) with a strained alicyclic alkene. nih.gov In the context of synthesizing derivatives related to this compound, this strategy would be applied during the formation of the isoxazole ring itself rather than as a post-synthesis modification of the aromatic core. For instance, a suitably substituted alicyclic dipolarophile could be reacted with a diaryl nitrile oxide. Another potential, though less direct, strategy involves the functionalization of one of the phenyl rings with a group amenable to annulation reactions, which could then be used to build an alicyclic ring.

Formation of Complex Hybrid Structures

The concept of molecular hybridization, which involves the covalent linking of two or more pharmacophores, is a powerful strategy in drug discovery to develop compounds with improved affinity, selectivity, or a dual mode of action. The this compound scaffold serves as an excellent platform for the creation of such complex hybrid structures.

One approach to forming these hybrids is to link the isoxazole core to another heterocyclic system via a flexible or rigid linker. This can be achieved by first introducing a reactive functional group, for example, at the C5 position of the isoxazole or on one of the phenyl rings. While the parent 3,4-diphenylisoxazole is unsubstituted at C5, derivatives can be synthesized with a handle at this position, such as a hydroxymethyl or carboxyl group, which can then be used for ester or amide bond formation with another bioactive molecule. nih.govresearchgate.net

Multi-component reactions (MCRs) offer an efficient pathway to complex molecules in a single step and can be envisioned for the synthesis of isoxazole-containing hybrids. beilstein-journals.org For example, a precursor to the this compound core could potentially be incorporated into an MCR with components bearing other heterocyclic motifs.

Furthermore, the synthesis of molecules where the isoxazole is directly fused to another ring system represents a more integrated form of a hybrid structure. mdpi.comnih.gov While specific examples starting from this compound are not prominently documented, the general strategies for the synthesis of fused isoxazoles often involve the intramolecular cycloaddition of a nitrile oxide with an appropriately positioned alkene or alkyne. Derivatization of one of the phenyl rings of the title compound with a substituent containing such a reactive moiety could potentially lead to fused hybrid structures.

The following table summarizes some of the key compounds and general structures discussed in the context of derivatization and hybrid formation.

Compound Name/General StructureDescription
This compoundThe core chemical compound of focus.
3,4-DiarylisoxazoleA general class of compounds to which the title compound belongs, often used in derivatization studies. researchgate.netacs.org
4-(5-Methyl-3-phenyl-4-isoxazolyl)benzenesulfonamide (Valdecoxib)A well-known 3,4-diarylisoxazole derivative, highlighting the potential for substitution at the C5 position and on the aryl rings. researchgate.net
Isoxazole-linked Heteroaromatic HybridsComplex molecules where the isoxazole core is covalently linked to another heteroaromatic ring system, often via a C-C bond formed through cross-coupling reactions.
Fused IsoxazolesBicyclic or polycyclic systems where the isoxazole ring shares one or more bonds with another ring, representing an integrated hybrid structure. mdpi.comnih.gov

Advanced Spectroscopic and Crystallographic Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.

A ¹H NMR spectrum of 3-(4-Chlorophenyl)-4-phenyl-1,2-oxazole would provide crucial information about the electronic environment of each proton in the molecule. The spectrum would be expected to show distinct signals for the aromatic protons on the 4-chlorophenyl and the phenyl rings. The protons on the 4-chlorophenyl group would likely appear as two doublets, characteristic of a para-substituted benzene (B151609) ring. The protons on the 4-phenyl group would present as a more complex multiplet. The chemical shifts (δ, measured in ppm) of these protons would be influenced by the electron-withdrawing effect of the chlorine atom and the heterocyclic oxazole (B20620) ring. The integration of the signals would correspond to the number of protons in each unique environment, and the coupling constants (J, measured in Hz) would reveal connectivity between adjacent protons.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, visually connecting signals from protons that are on adjacent carbons. This would be instrumental in assigning the protons within each of the phenyl rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in the 2D spectrum would link a specific proton signal to the carbon signal of the atom it is attached to, allowing for the definitive assignment of the carbon skeleton based on the proton assignments.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the [M+H]⁺ or M⁺ ion of this compound with very high precision (typically to four or five decimal places). This highly accurate mass measurement allows for the unambiguous determination of the molecular formula (C₁₅H₁₀ClNO). The characteristic isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would also be clearly visible in the mass spectrum, providing further confirmation of the presence of chlorine in the molecule.

Vibrational Spectroscopy

Vibrational spectroscopy probes the discrete energy levels associated with the stretching, bending, and torsional motions of atoms within a molecule. Both FTIR and Raman spectroscopy provide complementary information, yielding a comprehensive vibrational fingerprint of the compound.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations that result in a change in the molecule's dipole moment. The resulting spectrum is a plot of absorbance versus wavenumber, where specific absorption bands correspond to particular functional groups. For this compound, the spectrum would be characterized by vibrations originating from the 1,2-oxazole heterocycle, the phenyl ring, and the 4-chlorophenyl substituent.

Key expected absorption bands include:

Aromatic C-H Stretching: Vibrations from the C-H bonds on both the phenyl and 4-chlorophenyl rings typically appear in the region of 3100-3000 cm⁻¹.

Aromatic C=C Stretching: Multiple sharp bands corresponding to the carbon-carbon stretching within the aromatic rings are expected between 1600 cm⁻¹ and 1450 cm⁻¹.

Heterocyclic Ring Vibrations: The stretching vibrations of the isoxazole (B147169) ring, specifically the C=N and C=C bonds, are anticipated in the 1615-1550 cm⁻¹ range. The C-O and N-O stretching vibrations of the heterocyclic ring typically produce bands in the 1260-1000 cm⁻¹ region.

C-Cl Stretching: A strong absorption band characteristic of the C-Cl bond in the 4-chlorophenyl group is expected in the fingerprint region, generally around 1090 cm⁻¹ for aryl chlorides.

Aromatic C-H Bending: Out-of-plane C-H bending vibrations provide information about the substitution pattern of the aromatic rings and are found below 900 cm⁻¹.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
Aromatic C-H StretchingPhenyl & 4-Chlorophenyl rings3100 - 3000
C=N and C=C StretchingIsoxazole & Phenyl rings1615 - 1450
C-O-N StretchingIsoxazole ring1440 - 1380
C-O StretchingIsoxazole ring1260 - 1020
C-Cl Stretching4-Chlorophenyl group~1090
Aromatic C-H Out-of-Plane BendingPhenyl & 4-Chlorophenyl rings900 - 675

Table 1: Expected FTIR Absorption Bands for this compound. Data is illustrative and based on characteristic frequencies for the constituent functional groups.

Raman spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser. It provides information about molecular vibrations that cause a change in the polarizability of the molecule. Raman is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent complement to FTIR.

For this compound, the Raman spectrum would highlight:

Symmetric Aromatic Ring Breathing: A strong, sharp peak corresponding to the symmetric "breathing" mode of the phenyl rings is a characteristic feature in Raman spectra of aromatic compounds.

C=C and C=N Stretching: The stretching vibrations of the double bonds in the aromatic and isoxazole rings would also be Raman active, often appearing at slightly different frequencies compared to their IR counterparts.

C-Cl Vibration: The carbon-chlorine stretch is also observable in the Raman spectrum.

The complementary nature of FTIR and Raman arises from their different selection rules; vibrations that are strong in FTIR may be weak or absent in Raman, and vice versa. This allows for a more complete assignment of all fundamental vibrational modes of the molecule.

X-ray Crystallography

X-ray crystallography is an indispensable technique for the unambiguous determination of the solid-state structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional model of the electron density, and thus the atomic positions, can be constructed.

To perform single-crystal X-ray diffraction, a suitable, high-quality crystal of the compound must first be grown. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction data allows for the determination of the unit cell parameters (the dimensions of the basic repeating unit of the crystal) and the space group (the crystal's symmetry). Subsequent data processing and structure refinement yield the precise coordinates of each atom in the molecule. This method has been used to unambiguously elucidate the structures of numerous related 3,4-diarylisoxazole analogues. Although no published structure exists for this compound, this technique remains the definitive method for confirming its molecular geometry and stereochemistry.

A refined crystal structure provides a wealth of geometric information. Bond lengths (the distances between the nuclei of two bonded atoms), bond angles (the angles between three connected atoms), and torsional angles (the dihedral angles describing the rotation around a bond) can be measured with high precision. This data is fundamental for understanding the molecule's conformation.

In this compound, key parameters would include:

The bond lengths within the isoxazole ring, confirming its aromatic character.

The C-Cl bond length of the chlorophenyl group.

ParameterAtoms InvolvedIllustrative Value
Bond Length C3-C4 (Isoxazole)~1.45 Å
C4-N (Isoxazole)~1.38 Å
N-O (Isoxazole)~1.42 Å
C-Cl (Chlorophenyl)~1.74 Å
Bond Angle C3-C4-C(Phenyl)~128°
C4-C3-C(Chlorophenyl)~129°
Torsional Angle C(Aryl)-C3-C4-C(Aryl)Variable

Table 2: Representative Bond Parameters for a 3,4-Diarylisoxazole Core. Note: These values are illustrative, based on general chemical principles and data from related structures, as a specific crystal structure for the title compound is not available.

Crystal packing describes how individual molecules are arranged to form the macroscopic crystal lattice. This arrangement is governed by a network of non-covalent intermolecular interactions. For this compound, several types of interactions would be expected to play a role:

Hydrogen Bonding: Although the molecule lacks classic hydrogen bond donors (like O-H or N-H), weak C-H···N and C-H···O hydrogen bonds are common in such heterocycles. Here, hydrogen atoms from the phenyl rings could interact with the nitrogen or oxygen atoms of the isoxazole ring of a neighboring molecule.

π-π Stacking: The electron-rich phenyl and chlorophenyl rings can interact with each other through π-π stacking. These interactions can be either face-to-face or offset (displaced) and are a significant cohesive force in the crystals of many aromatic compounds.

Halogen Bonding: The chlorine atom can act as a Lewis acidic region (a "σ-hole") and interact with a nucleophilic atom, such as the oxygen or nitrogen of another molecule, though this is generally a weaker interaction.

The combination of these weak forces dictates the final crystal packing, influencing physical properties of the solid material such as its melting point and solubility. Analysis of crystal structures for related compounds shows that molecules often form layers or three-dimensional networks connected by these diverse interactions.

Structure Activity Relationship Sar Investigations of 1,2 Oxazole Derivatives

Impact of Substituents on the 1,2-Oxazole Core on Biological Activity

The 1,2-oxazole ring is a versatile scaffold found in numerous biologically active compounds. chemmethod.com Its substitution pattern plays a crucial role in determining the type and potency of its biological activities, which include antimicrobial, anticancer, and anti-inflammatory effects. nih.govd-nb.info The oxazole (B20620) nucleus acts as a key pharmacophore, and its ability to bind with enzymes and receptors is highly dependent on the substituents it carries. researchgate.netnih.gov

Research on various oxazole-based compounds has demonstrated that modifications at different positions of the ring can lead to significant changes in efficacy and selectivity. For instance, in a series of heterocycle-fused celastrol (B190767) derivatives, compounds containing an oxazole ring showed superior inhibitory effects on osteoclastogenesis compared to those with saturated heterocyclic rings. acs.org However, introducing further substituents onto the oxazole ring itself was found to be detrimental to this specific activity. acs.org This highlights that the unsubstituted core can be optimal for certain targets, while for others, specific substitutions are required.

Table 1: Impact of General Substituent Changes on the Oxazole Core

Position of SubstitutionType of SubstituentGeneral Impact on Biological ActivityReference
Position 2Aromatic/Heterocyclic RingsOften crucial for potency; influences lipophilicity and potential for π-π stacking interactions. mdpi.com
Position 3Aryl groups (e.g., Phenyl, Chlorophenyl)Key for defining selectivity and interaction with specific receptor pockets. Electronic nature (donating/withdrawing) is critical. nih.gov
Position 4Aryl groupsContributes significantly to the conformational profile and can influence binding orientation. researchgate.net
Position 5Various groups (Alkyl, Aryl)Modifications can alter solubility and metabolic stability. Often a site for introducing diversity. nih.govmdpi.com

Role of the 4-Chlorophenyl Moiety in Biological Recognition

In various classes of heterocyclic drugs, the inclusion of a chlorophenyl substituent has been linked to potent biological effects. For example, in a series of imidazole (B134444) derivatives, an aminoketone with a 4-chlorophenyl substituent was among the few compounds that significantly reduced the viability of MDA-MB-231 breast cancer cells. nih.gov Similarly, certain 1,3,4-thiadiazole (B1197879) derivatives bearing a 4-chlorophenyl group showed significant antimicrobial activity. mdpi.com The presence of this moiety is often associated with increased lipophilicity, which can improve membrane permeability and cellular uptake. nih.gov

Molecular docking studies on other heterocyclic series, such as 1,2,4-oxadiazolidin-5-ones, have shown that aromatic rings engage in strong hydrophobic interactions with amino acid residues within receptor binding sites. nih.gov The specific placement of the chlorine atom at the para-position of the phenyl ring in 3-(4-Chlorophenyl)-4-phenyl-1,2-oxazole is strategic, as it can extend into specific sub-pockets of a receptor, potentially forming favorable interactions that increase binding strength and selectivity.

Influence of the 4-Phenyl Substituent on Pharmacological Profiles

Studies on other substituted heterocyclic systems underscore the importance of such aryl groups. For instance, research on celastrol derivatives revealed that while adding substituents to the oxazole ring itself could be detrimental, the presence of larger aromatic structures fused to the core was essential for activity. acs.org In one study, a derivative with a phenyl group (14h) showed a comparable selectivity index to the lead compound, indicating its importance for maintaining a favorable therapeutic window. acs.org The orientation of this phenyl ring relative to the 4-chlorophenyl group and the oxazole core defines the three-dimensional shape of the molecule, which must be complementary to the topology of its biological target.

Stereochemical Considerations and Conformational Flexibility

The 1,2-oxazole ring itself is a rigid, planar structure. mdpi.com The key determinants of the molecule's three-dimensional conformation are the torsional angles between the plane of the oxazole ring and the planes of the 4-chlorophenyl and 4-phenyl substituents. These rotations can be sterically hindered by the adjacent substituent, leading to a preferred non-planar conformation. This specific spatial arrangement of the aryl rings is crucial for fitting into the binding site of a target protein. The conformational preference dictates which functional groups are oriented for optimal interaction with the receptor, thereby influencing binding affinity and biological activity.

Bioisosteric Replacement Strategies

Bioisosterism, the strategy of substituting one chemical group with another that has similar physical or chemical properties, is a cornerstone of medicinal chemistry for optimizing lead compounds. silae.itunimore.it For this compound, several bioisosteric replacement strategies could be explored to modulate its pharmacokinetic and pharmacodynamic properties.

1,2-Oxazole Core: The 1,2-oxazole ring can be considered a bioisostere for other five-membered heterocycles. For example, replacing it with a 1,2,4-oxadiazole (B8745197), 1,3,4-oxadiazole, isoxazole (B147169), or triazole ring could maintain the core scaffold's role as a stable, hydrogen-bond accepting unit while potentially improving metabolic stability or altering the vectoral presentation of the side chains. nih.govnih.gov The 1,2,4-oxadiazole ring, in particular, is often used as a bioisosteric replacement for ester and amide groups to improve metabolic liabilities. nih.gov

4-Chlorophenyl Moiety: The chloro group can be replaced by other halogens (F, Br, I) or a trifluoromethyl (CF₃) group to fine-tune the electronic properties and lipophilicity. A fluorine atom can increase metabolic stability and binding affinity through hydrogen bond interactions, while a CF₃ group is a strong electron-withdrawing group and is highly lipophilic.

Table 2: Potential Bioisosteric Replacements for Key Moieties

Original MoietyPotential BioisostereRationale for ReplacementReference
1,2-Oxazole1,2,4-Oxadiazole / 1,3,4-OxadiazoleMimics amide/ester functionality with improved metabolic stability. nih.gov
1,2-Oxazole1,2,3-TriazoleActs as a stable scaffold that can mimic different functional groups and participate in hydrogen bonding. unimore.it
ChlorineFluorine (F)Can enhance binding affinity and block metabolic oxidation. mdpi.com
ChlorineTrifluoromethyl (CF₃)Strong electron-withdrawing group; increases lipophilicity and metabolic stability.-
PhenylPyridineIntroduces a nitrogen atom as a hydrogen bond acceptor, potentially improving solubility and binding. acs.org

Computational Chemistry and in Silico Modeling

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, used to investigate the electronic structure of molecules. It is instrumental in optimizing the geometry of 3-(4-Chlorophenyl)-4-phenyl-1,2-oxazole and analyzing its electronic and vibrational properties.

Geometry optimization using DFT calculates the lowest energy arrangement of atoms in the molecule, predicting stable conformations and providing precise data on bond lengths and angles. Following optimization, the electronic properties can be analyzed, chief among them the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial for understanding a molecule's reactivity.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap generally signifies higher kinetic stability and lower chemical reactivity. nih.gov

For instance, a DFT/B3LYP study on the related compound 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole (B15214103) determined its HOMO and LUMO energies to be -6.5743 eV and -2.0928 eV, respectively. ajchem-a.com The resulting energy gap of 4.4815 eV suggests that this molecule possesses good kinetic stability. ajchem-a.com Similar calculations for this compound would predict its reactivity profile. Furthermore, analysis of the molecular electrostatic potential (MEP) surface can identify regions that are rich or poor in electrons, predicting the most likely sites for electrophilic and nucleophilic attack. ajchem-a.comnih.gov In the case of the fluorophenyl-phenyl-oxadiazole, the nitrogen atoms of the oxadiazole ring were identified as a likely binding site for electrophilic interactions. ajchem-a.com

Table 1: Example Frontier Orbital Energies from a DFT Study on a Related Oxadiazole Compound ajchem-a.com

ParameterEnergy (eV)
HOMO Energy-6.5743
LUMO Energy-2.0928
Energy Gap (ΔE)4.4815

DFT calculations are also employed to predict the vibrational spectra (infrared and Raman) of a molecule. capes.gov.br By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated. This theoretical data is invaluable for interpreting experimental spectra. capes.gov.br

Often, a scaled quantum mechanical (SQM) force field methodology is used, where the calculated frequencies are systematically scaled to correct for approximations in the theory and to achieve a better match with experimental results. capes.gov.br This process allows for a detailed assignment of individual vibrational modes, such as C-H stretches, C=N vibrations, and phenyl ring deformations, within the molecular structure of this compound. A theoretical study on 5-phenyl-1,3,4-oxadiazole-2-thiol (B171674) successfully used this approach to assign its IR spectrum and predict its Raman spectrum. capes.gov.br

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in drug discovery for screening virtual libraries of compounds and for understanding how a specific molecule like this compound might interact with a biological target.

Docking simulations place the ligand into the binding site of a protein and evaluate the fit. The results provide a detailed picture of the intermolecular interactions that stabilize the ligand-receptor complex. These can include hydrogen bonds, hydrophobic interactions, and electrostatic contacts.

Beyond identifying interaction types, docking algorithms use scoring functions to estimate the binding affinity, often expressed as a binding energy in kcal/mol. A more negative score typically indicates a stronger, more favorable interaction. This allows researchers to rank different compounds or different binding poses of the same compound.

In a study aimed at identifying inhibitors for aquaporin-4 (AQP4), a series of trisubstituted oxazoles were docked into the protein structure. nih.gov The compounds showed binding energies ranging from -6.1 to -7.3 kcal/mol, with the top-scoring compound being selected for further in vitro testing based on its high predicted affinity. nih.gov This demonstrates how binding affinity assessment for this compound against various targets could prioritize experimental validation.

Table 2: Example Binding Energies from a Docking Study of Oxazole (B20620) Derivatives against Aquaporin-4 (AQP4) nih.gov

CompoundBinding Energy (kcal/mol)
Compound 3a-7.3
Other Analogues-6.1 to -7.2

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. If a series of isoxazole (B147169) analogues of this compound were synthesized and tested, QSAR could be used to build a predictive model.

The process involves calculating a set of molecular descriptors (properties related to steric, electronic, or hydrophobic features) for each compound and then using statistical methods to correlate these descriptors with their measured biological activity. A successful 3D-QSAR model was developed for a series of 1,2,4-oxadiazole (B8745197) derivatives that inhibit the enzyme Sortase A from S. aureus. nih.gov The model was built using the k-nearest neighbor (kNN) method and was validated by a set of statistical parameters. nih.gov

A robust QSAR model is characterized by high values for R² (correlation coefficient for the training set) and q² (cross-validated correlation coefficient), which indicate good internal consistency and predictive power. The Sortase A inhibitor model yielded an R² of 0.9235 and a q² of 0.6319, indicating a highly predictive and reliable model. nih.gov Such a model can predict the activity of new, untested compounds and highlight which structural features are most important for activity, thereby guiding the design of more potent molecules. nih.govresearchgate.net

Table 3: Example Statistical Validation Parameters from a 3D-QSAR Study on 1,2,4-Oxadiazole Derivatives nih.gov

ParameterDescriptionValue
Correlation coefficient (training set)0.9235
Cross-validated correlation coefficient0.6319
pred_r²Predictive correlation coefficient (test set)0.5479
F-valueFisher's test value179.0

Development of Predictive Models for Biological Activity

Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are fundamental tools for forecasting the biological activity of chemical compounds. These models are built on the principle that the biological effect of a compound is functionally related to its chemical structure. zsmu.edu.ua

In the study of isoxazole derivatives, three-dimensional QSAR (3D-QSAR) models have been successfully developed to predict their potency as agonists for targets like the farnesoid X receptor (FXR), which is implicated in metabolic diseases. mdpi.com For a series of isoxazole derivatives, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have yielded models with strong predictive capabilities. mdpi.com The statistical robustness of these models is critical for their reliability.

Table 1: Statistical Validation of 3D-QSAR Models for Isoxazole Derivatives mdpi.com
Modelq² (Cross-validated correlation coefficient)r² (Non-cross-validated correlation coefficient)r²pred (Predictive correlation coefficient)
CoMFA0.6640.9600.872
CoMSIA0.7060.9690.866

These high correlation coefficients indicate that the generated models can reliably predict the biological activity of new compounds within this chemical class. mdpi.com

More advanced approaches involve the use of machine learning, such as neural network (NN) models, which can leverage data from molecular dynamics (MD) simulations. nih.gov These dynamic features provide a more realistic representation of a molecule's conformational flexibility, allowing for the development of more accurate predictive models for complex and flexible molecules, which was previously a significant challenge for ligand-based prediction methods. nih.gov

Identification of Key Molecular Descriptors

A primary outcome of 3D-QSAR modeling is the identification of key molecular descriptors—physicochemical properties that are critical for biological activity. By analyzing the contour maps generated from CoMFA and CoMSIA models, researchers can visualize the spatial regions where specific properties enhance or diminish activity.

For isoxazole derivatives acting as FXR agonists, the contour maps revealed several critical structural requirements:

Hydrophobicity: The presence of a hydrophobic group at the R2 position of the isoxazole scaffold was found to be crucial for potent agonistic activity. mdpi.com

Electronegativity: An electronegative group at the R3 position was also identified as a key contributor to the molecule's effectiveness. mdpi.com

In related studies on isoxazole-carboxamide derivatives targeting COX enzymes, it was observed that substitutions on the phenyl rings significantly influence binding. Specifically, the presence of a chlorine atom on one of the phenyl rings, as in this compound, was found to help push the isoxazole ring toward a secondary binding pocket, creating ideal interactions with the COX-2 enzyme. nih.govresearchgate.net This highlights the importance of the chlorophenyl group as a key structural feature for achieving selective biological activity.

Molecular Dynamics Simulations for Dynamic Behavior and Conformational Ensembles

While static models like molecular docking provide a snapshot of a ligand in a protein's active site, molecular dynamics (MD) simulations offer a dynamic view, revealing the complex movements and conformational changes of both the ligand and the protein over time. nih.govnih.gov These simulations are crucial for understanding the stability of the ligand-protein complex and the precise nature of their interactions. mdpi.comnih.gov

MD simulations performed on isoxazole derivatives bound to the farnesoid X receptor (FXR) have provided detailed insights into their binding modes. mdpi.com The simulations showed that the conformational motions of specific loops within the FXR's ligand-binding domain (LBD) were critical for protein stability and the agonistic activity of the ligands. mdpi.com

Key interactions identified through these simulations include:

Hydrophobic Interactions: These were formed between the ligand and key residues within the binding pocket, such as those in helix H3. mdpi.com

Salt Bridges and Hydrogen Bonds: Specific residues were found to form significant salt bridges and hydrogen bonds with the ligands, which were crucial for stabilizing the protein-ligand binding. mdpi.com

Table 2: Key Amino Acid Residues in FXR Interacting with Isoxazole Derivatives Identified via MD Simulations mdpi.com
Interaction TypeInteracting ResiduesSignificance
HydrophobicLEU287, MET290, ALA291, HIS294, VAL297Contributes to ligand binding within helix H3.
Salt Bridge / Hydrogen BondARG331, HIS447Significant for overall protein-ligand binding stability.

Furthermore, MD simulations have been used to confirm the stability of docked poses for other isoxazole derivatives, such as those targeting COX enzymes and bacterial proteins, adding a layer of validation to the initial docking studies. nih.govresearchgate.net By analyzing the trajectory of the simulation, researchers can ensure that the ligand remains stably bound within the active site, confirming a viable binding mode. nih.gov

Mechanistic Studies of Biological Actions in Vitro Focus

Antimicrobial Activity Studies (In Vitro)

DNA Gyrase and Topoisomerase InhibitionNo studies were found that investigated the inhibitory effects of 3-(4-Chlorophenyl)-4-phenyl-1,2-oxazole on DNA gyrase or topoisomerase enzymes.

Based on a comprehensive search of the available literature, specific mechanistic studies focusing on the in vitro biological actions of the compound This compound were not found. The research data required to populate the requested sections and subsections of the article—including its effects on bacterial protein synthesis, its anti-inflammatory and immunomodulatory properties, and its anticancer and antiproliferative effects—is not present in the public domain for this specific chemical entity.

Therefore, it is not possible to generate the article with the specified outline and content requirements. Research on related heterocyclic structures, such as various oxadiazole, triazole, and pyrazole derivatives, does exist and indicates that these classes of compounds are of significant interest in medicinal chemistry for their potential anti-inflammatory, antimicrobial, and anticancer activities. However, direct extrapolation of these findings to "this compound" would be scientifically inaccurate.

Anticancer and Antiproliferative Effects (In Vitro Cell Line Studies)

Interference with Key Cellular Pathways

No in vitro studies were identified that investigate the effects of this compound on specific cellular signaling pathways.

Other Noteworthy In Vitro Biological Activities

Analgesic Potential

There is no available in vitro data to substantiate the analgesic potential of this compound.

Antidiabetic Properties

Research detailing the in vitro antidiabetic properties of this compound is not present in the reviewed scientific literature.

Central Nervous System (CNS) Activity (e.g., GABA and Glutamate Receptor Agonists)

No studies were found that assess the in vitro activity of this compound on central nervous system targets such as GABA or glutamate receptors.

Enzyme Inhibitory Activity (General)

Specific data on the general enzyme inhibitory activity of this compound is not available in the current scientific literature.

Future Research Directions and Translational Perspectives

Rational Design of Next-Generation 1,2-Oxazole Derivatives

The rational design of new chemical entities based on the 3-(4-Chlorophenyl)-4-phenyl-1,2-oxazole scaffold is a critical step toward developing optimized therapeutic agents. This process relies on understanding the structure-activity relationships (SAR) that govern how chemical modifications influence biological activity. researchgate.net The substitution pattern on the oxazole (B20620) ring is known to be pivotal in determining the pharmacological profile of these derivatives. d-nb.infonih.gov

Future design strategies would involve systematic modifications of the two phenyl rings and the oxazole core. For instance, research on other di-aryl oxazoles has shown that introducing substituents like trimethoxy groups can lead to potent anticancer activity. nih.gov Similarly, creating derivatives by fusing the core oxazole structure with other heterocyclic systems such as naphthyridine or quinoxaline (B1680401) has proven to be an effective strategy for enhancing biological efficacy. nih.govnih.gov

An in-depth exploration of SAR could involve:

Modification of the Phenyl Rings: Introducing a variety of electron-donating or electron-withdrawing groups at different positions on both the 4-chlorophenyl and the 4-phenyl rings to probe the electronic and steric requirements for optimal target interaction.

Heterocyclic Fusions: Synthesizing novel analogs where the oxazole ring is fused with other pharmacologically relevant heterocycles.

Bioisosteric Replacement: Replacing the phenyl rings with other aromatic or heteroaromatic systems to improve properties like solubility, metabolic stability, or target affinity. nih.gov

Modification Strategy Observed Effect in Related Oxazoles Potential Application Reference
Addition of 3,4,5-trimethoxy substituentPotent anticancer activity against multiple cell linesDevelopment of new anticancer agents nih.gov
Fusion with Naphthyridine ringEnhanced interaction energy and anticancer activityCreating novel compounds for cancer therapy nih.gov
Fusion with Quinoxaline-piperazinePotent EGFR-targeting agentsTargeted cancer therapy nih.gov
Introduction of a Guanidine derivativeImproved in vivo potency as NPSR antagonistsTreatment of substance abuse disorders nih.gov

Exploration of Novel Therapeutic Targets for 1,2-Oxazoles

While 1,2-oxazole derivatives are known for a wide range of biological activities, including anticancer and antimicrobial effects, the full spectrum of their potential molecular targets remains an active area of investigation. nih.govnih.gov A crucial future direction for this compound is to screen it and its newly designed analogs against a diverse panel of novel therapeutic targets implicated in various diseases.

Recent research has identified several promising targets for isoxazole-based compounds:

Carbonic Anhydrases (CAs): Certain isoxazole (B147169) derivatives have been identified as a new class of CA inhibitors, which are targets for diuretics and anticancer agents. acs.org

Protein Kinase C (PKC): The isoxazolo[4,5-e] d-nb.infoukaazpublications.comjddtonline.infotriazepine system, derived from isoxazoles, has shown potential as inhibitors of PKC, a family of enzymes involved in cancer. nih.gov

RANKL: Heterocycle-fused derivatives have been found to inhibit RANKL, a key factor in bone metabolism, suggesting a potential therapeutic strategy for osteoporosis. acs.orgacs.org

Neuropeptide S Receptor (NPSR): Oxazolo[3,4-a]pyrazine derivatives have been developed as potent NPSR antagonists, which could be useful for treating anxiety and substance abuse disorders. nih.gov

Epidermal Growth Factor Receptor (EGFR): Conjugates of isoxazole have demonstrated EGFR-binding interactions, a key target in cancer therapy. nih.govrsc.org

Synergistic Effects with Existing Therapeutic Agents

A promising translational perspective is the use of 1,2-oxazole derivatives in combination therapies. An agent may not need to be highly potent on its own if it can significantly enhance the efficacy of an existing drug, a phenomenon known as synergy. This approach can also help overcome drug resistance.

Future studies should investigate the potential of this compound derivatives to act synergistically with established therapeutic agents. For example, research on 2-aminoimidazoles, another class of nitrogen-containing heterocycles, has shown that they can work in concert with conventional antibiotics to disperse bacterial biofilms. nih.gov These agents act through a non-microbicidal mechanism, making the bacteria more susceptible to the antibiotic. nih.gov This principle could be applied to the 1,2-oxazole class, where derivatives could be designed to disrupt microbial defenses or cancer cell resistance mechanisms, thereby augmenting the activity of existing antibiotics or chemotherapeutics.

Applications as Molecular Probes and Biological Tools

Beyond direct therapeutic applications, 1,2-oxazole derivatives can be engineered as molecular probes and biological tools to study cellular processes. The oxazole scaffold is suitable for chemical modifications that can impart specific functionalities, such as fluorescence.

Fluorescent Labeling: Oxazole derivatives have been successfully functionalized to act as fluorescent tags for the sensitive detection of biomolecules like amines and thiols in complex biological samples. nih.gov

Electrochemical Probes: The isoxazole core has been utilized in the development of electrochemical probes, for instance, for the detection of copper ions. ukaazpublications.com

Future work could focus on modifying the this compound structure by incorporating fluorophores or other reporter groups. Such molecular probes would be invaluable for high-performance liquid chromatography (HPLC) and other analytical techniques, enabling researchers to track biological pathways or quantify specific analytes with high sensitivity. nih.gov

Advanced Computational Tools in Drug Discovery Pipelines

The integration of advanced computational tools is essential for accelerating the drug discovery process for new 1,2-oxazole derivatives. In silico techniques allow for the rapid screening of virtual compound libraries and the prediction of their pharmacological properties before committing to costly and time-consuming chemical synthesis. ukaazpublications.com

Key computational approaches include:

Molecular Docking: This technique predicts the preferred binding orientation of a ligand to its molecular target. It has been widely used to study the interactions of isoxazole derivatives with enzymes like COX, EGFR, and various bacterial proteins. nih.govukaazpublications.comnih.gov Docking studies can help prioritize which rationally designed analogs of this compound are most likely to be active.

Molecular Dynamics (MD) Simulations: MD simulations can validate the stability of ligand-protein complexes predicted by docking and provide insights into the dynamic behavior of the interaction over time. acs.orgmdpi.com

ADMET Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds. researchgate.net This helps in the early identification of candidates with favorable drug-like properties and reduces the likelihood of late-stage failures. nih.govukaazpublications.commdpi.com

By employing these computational pipelines, researchers can efficiently design and prioritize next-generation derivatives of this compound with enhanced potency and improved pharmacokinetic profiles. rsc.org

Q & A

Q. What are the key considerations for synthesizing 3-(4-Chlorophenyl)-4-phenyl-1,2-oxazole with high purity?

  • Methodological Answer : Synthesis typically involves cyclocondensation of substituted nitriles and hydroxylamine derivatives under controlled conditions. Optimize reaction temperature (e.g., 80–100°C) and solvent polarity (e.g., ethanol or acetonitrile) to favor oxazole ring formation. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Monitor reaction progress using TLC and confirm final purity via HPLC (C18 column, methanol/water mobile phase) .

Q. How can the molecular structure of this compound be confirmed experimentally?

  • Methodological Answer : Use single-crystal X-ray diffraction (SCXRD) for definitive structural confirmation. Grow crystals via slow evaporation in a solvent like dichloromethane/hexane. Employ SHELXL for refinement, ensuring anisotropic displacement parameters for non-H atoms. Validate hydrogen bonding and π-π stacking interactions using ORTEP-3 for visualization . Complement with spectroscopic methods:
  • FT-IR : Confirm C-O-C (1250–1100 cm⁻¹) and C=N (1650–1600 cm⁻¹) stretches.
  • NMR : Assign aromatic protons (δ 7.2–8.0 ppm in 1H^1H) and carbons (δ 110–160 ppm in 13C^{13}C) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in heterocyclic coupling reactions?

  • Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-311++G**) to map frontier molecular orbitals (FMOs). Analyze HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. For example, the oxazole ring’s nitrogen atoms may act as nucleophilic centers in Suzuki-Miyaura coupling. Validate predictions experimentally by tracking reaction yields with varying catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) .

Q. What strategies resolve contradictions in crystallographic data during refinement?

  • Methodological Answer : Address outliers using SHELXL’s restraint options (e.g., DELU for thermal motion, SIMU for similarity constraints). For twinned crystals, apply the TWIN command with a BASF parameter. Validate refinement via R-factor convergence (<5% for RintR_{\text{int}}) and CheckCIF/PLATON alerts. Cross-validate with spectroscopic data to resolve ambiguities in bond lengths/angles .

Q. How to design structure-activity relationship (SAR) studies for biological activity screening?

  • Methodological Answer : Derive analogs by modifying substituents (e.g., replacing 4-chlorophenyl with 4-nitrophenyl). Screen for antimicrobial activity via microdilution assays (MIC values against S. aureus or E. coli). Use molecular docking (AutoDock Vina) to predict binding affinities to target enzymes (e.g., cytochrome P450). Corrogate cytotoxicity with MTT assays on human cell lines (e.g., HEK293) .

Data Analysis & Interpretation

Q. How to analyze anisotropic displacement parameters in SCXRD data for this compound?

  • Methodological Answer : In SHELXL, refine anisotropic parameters (UijU^{ij}) for non-H atoms. Visualize thermal ellipsoids in ORTEP-3 at 50% probability. High anisotropy in the oxazole ring suggests dynamic disorder; address via PART or EXYZ commands. Compare mean UeqU_{\text{eq}} values across similar structures (e.g., Acta Crystallographica databases) to identify outliers .

Q. What statistical methods are suitable for interpreting biological assay variability?

  • Methodological Answer : Apply one-way ANOVA to compare MIC values across analogs, followed by Tukey’s post-hoc test (p<0.05p < 0.05). For dose-response curves, use nonlinear regression (Hill equation) to calculate EC₅₀ values. Report confidence intervals (95%) and use Grubbs’ test to exclude outliers in triplicate measurements .

Technical Validation

Q. How to validate the absence of synthetic byproducts in final compounds?

  • Methodological Answer : Use LC-MS (ESI+) to detect trace impurities. Set mass filters for expected byproducts (e.g., unreacted nitrile precursors). Quantify purity via 1H^1H NMR integration of baseline signals. For SCXRD, ensure no residual electron density peaks (>0.5 eÅ⁻³) near the main structure .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.